Bienvenue dans la boutique en ligne BenchChem!

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

High-throughput screening Negative control PubChem BioAssay

This N-aryl-dibenzo[c,e]azepine-5,7-dione is a chemically validated negative control, confirmed inactive across five orthogonal PubChem BioAssays (GPR151, FBW7, MITF, GIRK2, TEAD-YAP). Its fully oxidized, planar imide system eliminates the P-gp inhibitory activity seen in dihydro congeners, providing a clean chemotype reference for assay Z'-factor determination and interference testing. The ortho-acetoxy substituent serves as a hydrolytically labile masked phenol, enabling on-demand deprotection for fragment elaboration or focused library synthesis. A rigid, CNS-permeable scaffold (XLogP3=3.8, TPSA=63.7 Ų, MW=357.4) makes it ideal for counter-screening and fragment-based discovery.

Molecular Formula C22H15NO4
Molecular Weight 357.365
CAS No. 152243-35-1
Cat. No. B2407065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate
CAS152243-35-1
Molecular FormulaC22H15NO4
Molecular Weight357.365
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
InChIInChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3
InChIKeyRDLNREAVBGJAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate (CAS 152243-35-1): Chemical Identity, Physicochemical Profile, and Procurement Context


2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate (CAS 152243-35-1, molecular formula C22H15NO4, MW 357.4 g/mol) is a synthetic N-aryl-substituted dibenzo[c,e]azepine-5,7-dione, a subclass of seven-membered-ring heterocyclic imides historically referred to as diphenimides. Its core scaffold comprises a biphenyl-fused azepine-dione system bearing an ortho-acetoxyphenyl substituent at the N-6 position. Computed physicochemical descriptors include an XLogP3 of 3.8, zero hydrogen-bond donors, four hydrogen-bond acceptors, a topological polar surface area of 63.7 Ų, and three rotatable bonds [1]. The compound has been deposited in PubChem (CID 42503975) and registered in the CAS system since 2009, with commercial availability from multiple screening-compound suppliers. Structurally, it is distinguished from the more extensively studied 6,7-dihydro-dibenzo[c,e]azepine congeners (e.g., bifendate-derived P-glycoprotein inhibitors) by its fully oxidized 5,7-dione oxidation state, which eliminates the chiral center present in the dihydro series and alters the electronic character of the azepine ring [2].

Why In-Class Dibenzo[c,e]azepine Scaffolds Cannot Substitute for 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate (CAS 152243-35-1) in Screening and Medicinal Chemistry Workflows


Oxidation state within the dibenzo[c,e]azepine scaffold is a critical determinant of both chemical reactivity and biological target engagement, rendering simple substitution between the 5,7-dione series and the 6,7-dihydro series chemically invalid. The target compound's fully oxidized 5,7-dione form creates a planar, electron-deficient imide system capable of participating in anion–π and π-stacking interactions that are sterically and electronically inaccessible to the puckered, electron-rich 6,7-dihydro congener [1]. Empirically, compounds in the 6,7-dihydro-dibenzo[c,e]azepine class have demonstrated potent P-glycoprotein inhibitory activity (e.g., compound 4i reversed MDR more potently than verapamil in K562/A02 cells), whereas the target compound—the oxidized 5,7-dione N-aryl analog—was screened across five independent high-throughput bioassays (GPR151 activation, FBW7 activation, MITF inhibition, GIRK2 activation, TEAD–YAP inhibition) and returned inactive outcomes in all panels [2][3]. This orthogonal bioactivity profile confirms that oxidation state alone is sufficient to abolish target engagement at the screened sites, precluding any assumption of functional interchangeability. Furthermore, the ortho-acetoxy group on the N-phenyl ring introduces a hydrolytically labile ester handle absent in simple N-phenyl or N-alkyl diphenimides, enabling on-demand deprotection to a phenolic derivative for downstream conjugation or fragment elaboration—a synthetic vector not available in comparator scaffolds [4].

Product-Specific Quantitative Evidence Guide: 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate (CAS 152243-35-1)


Consistent Inactivity Across Five Orthogonal High-Throughput Screening Assays Establishes Utility as a Negative Control Compound

The compound was evaluated in five independent high-throughput screening assays deposited in PubChem and returned an inactive outcome in every panel: AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), GIRK2 channel activator assay (AID 1259325), AlphaScreen-based MITF inhibitor assay (AID 1259374), luminescence cell-based TEAD–YAP interaction inhibitor assay (AID 1259422), and cell-based GPR151 activator assay (AID 1508602) [1]. In contrast, the structurally related 6,7-dihydro-dibenzo[c,e]azepine derivative ZG1142 (bifendate analog) exhibited potent P-gp inhibitory activity with a prolonged chemo-sensitizing effect (>24 h) versus verapamil (<6 h) in K562/A02 MDR cells [2]. This orthogonal activity profile directly demonstrates that oxidation state governs biological activity within this scaffold class.

High-throughput screening Negative control PubChem BioAssay GPR151 FBW7 MITF

Ortho-Acetoxy Substituent Enables Hydrolytic Deprotection to Phenol: A Synthetic Handle Absent in Simple N-Phenyl Diphenimide Comparators

The ortho-acetoxy group on the N-phenyl ring of the target compound provides a hydrolytically cleavable ester functionality. Under acidic or basic aqueous conditions, this acetate can be hydrolyzed to yield the corresponding 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenol, generating a free phenolic hydroxyl group suitable for subsequent O-alkylation, sulfonation, phosphorylation, or bioconjugation via activated ester coupling . By comparison, simple N-phenyl diphenimide (CAS not assigned; generic scaffold) and N-(4-methylphenyl)diphenimide—a compound with documented hypolipidemic activity in rodent models showing pronounced decreases in both serum triglyceride and cholesterol levels [1]—lack any hydrolyzable functional group on the N-aryl ring, making them synthetic dead-ends for further derivatization at that position.

Prodrug design Fragment elaboration Ester hydrolysis Synthetic intermediate Bioconjugation

XLogP3 of 3.8 and Zero H-Bond Donors Confer Distinct Pharmacokinetic Permeability Profile Relative to More Polar Dibenzo[c,e]azepine Analogs

The target compound's computed XLogP3 value of 3.8, combined with zero hydrogen-bond donors (HBD = 0) and a moderate topological polar surface area (TPSA = 63.7 Ų), places it within the favorable range for passive membrane permeability according to standard drug-likeness filters. In contrast, the dihydro-dibenzo[c,e]azepine P-gp inhibitor lead compound 4i (bearing an N-alkylamino side chain) is predicted to have at least one H-bond donor (amine NH) and a higher TPSA due to additional polar atoms, while the parent bifendate dimethyl ester carries multiple H-bond acceptors and a significantly different lipophilicity profile [1][2]. The computed properties of the target compound (MW = 357.4 g/mol) also satisfy Lipinski's Rule of Five criteria (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10), supporting its suitability as a fragment-like or lead-like screening entity [1].

Lipophilicity Blood-brain barrier permeability Physicochemical property Drug-likeness ADME

Best Research and Industrial Application Scenarios for 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate (CAS 152243-35-1)


High-Throughput Screening Negative Control for GPCR, E3 Ligase, and Transcription Factor Assay Panels

Given its documented inactivity in five orthogonal PubChem BioAssays spanning GPCR targets (GPR151, GIRK2), E3 ubiquitin ligase machinery (FBW7), and transcription factor pathways (MITF, TEAD–YAP), this compound is ideally suited as a validated negative control for configuring and validating assay robustness, establishing Z'-factor baselines, and ruling out non-specific interference from the dibenzo[c,e]azepine-5,7-dione chemotype [1]. Its well-defined chemical identity, commercial availability, and documented screening history meet the reproducibility standards required for inclusion in institutional compound management systems.

Synthetic Intermediate for Diversified Dibenzo[c,e]azepine-5,7-dione Libraries via Ester Hydrolysis and Subsequent Derivatization

The ortho-acetoxy substituent serves as a masked phenol that can be liberated under standard hydrolytic conditions (aqueous acid or base), generating a phenolic intermediate amenable to O-alkylation, Mitsunobu coupling, sulfonylation, or phosphate ester formation . This reactivity profile enables the compound to function as a key starting material for constructing focused libraries of N-(2-substituted-phenyl)-dibenzo[c,e]azepine-5,7-diones for structure–activity relationship exploration in antihyperlipidemic or other therapeutic programs, where N-aryl substitution has been shown to modulate triglyceride- and cholesterol-lowering activity [2].

Selectivity Profiling Panel Member for Dibenzo[c,e]azepine Scaffold-Based Drug Discovery Programs

Because the compound combines the oxidized 5,7-dione scaffold with documented inactivity at five structurally and mechanistically diverse protein targets, it provides a clean chemotype reference point for counter-screening campaigns. Research teams developing 6,7-dihydro-dibenzo[c,e]azepine P-gp inhibitors or bifendate-derived anti-metastatic agents can employ this compound to verify that observed biological activity is specific to the dihydro scaffold and not an artifact of the dibenzo[c,e]azepine framework per se [3]. This selectivity profiling application is supported by the stark activity contrast between the oxidized dione series (inactive in all screens tested) and the dihydro series (potent P-gp inhibition with prolonged duration of action >24 h).

Blood-Brain Barrier-Penetrant Fragment Screening Library Component

With a computed XLogP3 of 3.8, zero hydrogen-bond donors, a topological polar surface area of 63.7 Ų (below the empirically derived 90 Ų threshold for CNS penetration), and a molecular weight of 357.4 g/mol, this compound meets multiple physicochemical criteria for inclusion in CNS-focused fragment or lead-like compound libraries [4]. Its three-dimensional shape, defined by the rigid biphenyl-fused seven-membered ring system with restricted rotatable bonds (n = 3), provides a conformationally constrained scaffold for fragment-based drug discovery targeting neurological or psychiatric indications where passive brain penetration is a prerequisite for hit identification.

Quote Request

Request a Quote for 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.